4-Benzo(1,3)dioxol-5-YL-8-BR-2-PH-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene
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Overview
Description
4-Benzo(1,3)dioxol-5-YL-8-BR-2-PH-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene is a complex organic compound with a unique structure that includes a benzo[1,3]dioxole moiety, a bromine atom, and a fused heterocyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzo(1,3)dioxol-5-YL-8-BR-2-PH-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene typically involves multiple steps, including the formation of the benzo[1,3]dioxole moiety and the subsequent introduction of the bromine atom and the fused heterocyclic system. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the carbon-carbon bonds . The reaction conditions often include the use of a palladium catalyst, a base such as cesium carbonate, and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Benzo(1,3)dioxol-5-YL-8-BR-2-PH-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an alkaline solution.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a benzoquinone derivative, while reduction could produce a dihydro compound .
Scientific Research Applications
4-Benzo(1,3)dioxol-5-YL-8-BR-2-PH-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Materials Science: It is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Research: The compound’s interactions with biological macromolecules, such as proteins and DNA, are explored to understand its mechanism of action.
Mechanism of Action
The mechanism by which 4-Benzo(1,3)dioxol-5-YL-8-BR-2-PH-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene exerts its effects involves several molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[1,3]dioxole moiety and exhibit similar anticancer properties.
Benzo[d][1,3]dioxol-5-yl derivatives: These compounds also contain the benzo[1,3]dioxole moiety and are studied for their biological activities.
Uniqueness
4-Benzo(1,3)dioxol-5-YL-8-BR-2-PH-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene is unique due to its fused heterocyclic system and the presence of a bromine atom, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C23H17BrN2O3 |
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Molecular Weight |
449.3 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-9-bromo-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H17BrN2O3/c24-16-7-9-20-17(11-16)19-12-18(14-4-2-1-3-5-14)25-26(19)23(29-20)15-6-8-21-22(10-15)28-13-27-21/h1-11,19,23H,12-13H2 |
InChI Key |
HFPTUUXSQVVIBT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CC=C4)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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